molecular formula C12H17N3O B1436823 7'-Methyl-2',3',4',6'-tetrahydrospiro[cyclohexane-1,1'-pyrazolo[3,4-b]pyridine]-3'-one CAS No. 1029475-77-1

7'-Methyl-2',3',4',6'-tetrahydrospiro[cyclohexane-1,1'-pyrazolo[3,4-b]pyridine]-3'-one

Cat. No.: B1436823
CAS No.: 1029475-77-1
M. Wt: 219.28 g/mol
InChI Key: LECZXRXHELRVBO-UHFFFAOYSA-N
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Description

7'-Methyl-2',3',4',6'-tetrahydrospiro[cyclohexane-1,1'-pyrazolo[3,4-b]pyridine]-3'-one is a useful research compound. Its molecular formula is C12H17N3O and its molecular weight is 219.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hydrogen-Bonded Structures

  • Study on Hydrogen-Bonded Chains of Rings: Trilleras et al. (2008) explored compounds similar to 7'-Methyl-2',3',4',6'-tetrahydrospiro[cyclohexane-1,1'-pyrazolo[3,4-b]pyridine]-3'-one, revealing significant differences in hydrogen-bonded structures resulting from minor changes in remote substituents. This study highlights the nuanced structural variations in such compounds (Trilleras et al., 2008).

Novel Synthesis Approaches

  • Bicyclization Strategies for Pyrazolo[3,4-b]pyridines: A novel four-component bicyclization strategy was developed by Tu et al. (2014), enabling the synthesis of multicyclic pyrazolo[3,4-b]pyridines. This approach is significant for creating structurally diverse compounds related to this compound (Tu et al., 2014).

Spiro Heterocyclization

  • Three-Component Spiro Heterocyclization: Salnikova et al. (2019) described a three-component spiro heterocyclization process, which is relevant for the synthesis of compounds akin to this compound. This method offers a pathway for creating complex spirocyclic structures (Salnikova et al., 2019).

Practical Synthesis for Research

  • Practical Synthesis of Spirocyclic Compounds: Bish et al. (2010) described a practical and scalable process for the preparation of spirocyclic compounds closely related to this compound, highlighting its utility as a building block in pharmaceutical research (Bish et al., 2010).

Supramolecular Aggregation

  • Study on Supramolecular Aggregation: Trilleras et al. (2008) also investigated the supramolecular aggregation of compounds similar to this compound, emphasizing the wide range of aggregation modes dependent on minor changes in peripheral substituents (Trilleras et al., 2008).

Properties

IUPAC Name

3-methylspiro[5,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4,1'-cyclohexane]-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-8-10-11(15-14-8)13-9(16)7-12(10)5-3-2-4-6-12/h2-7H2,1H3,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LECZXRXHELRVBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NN1)NC(=O)CC23CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00744336
Record name 3'-Methyl-1',2'-dihydrospiro[cyclohexane-1,4'-pyrazolo[3,4-b]pyridin]-6'(5'H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00744336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1029475-77-1
Record name 3'-Methyl-1',2'-dihydrospiro[cyclohexane-1,4'-pyrazolo[3,4-b]pyridin]-6'(5'H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00744336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7'-methyl-2',3',4',6'-tetrahydrospiro[cyclohexane-1,1'-pyrazolo[3,4-b]pyridine]-3'-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7'-Methyl-2',3',4',6'-tetrahydrospiro[cyclohexane-1,1'-pyrazolo[3,4-b]pyridine]-3'-one
Reactant of Route 2
7'-Methyl-2',3',4',6'-tetrahydrospiro[cyclohexane-1,1'-pyrazolo[3,4-b]pyridine]-3'-one
Reactant of Route 3
7'-Methyl-2',3',4',6'-tetrahydrospiro[cyclohexane-1,1'-pyrazolo[3,4-b]pyridine]-3'-one
Reactant of Route 4
7'-Methyl-2',3',4',6'-tetrahydrospiro[cyclohexane-1,1'-pyrazolo[3,4-b]pyridine]-3'-one
Reactant of Route 5
7'-Methyl-2',3',4',6'-tetrahydrospiro[cyclohexane-1,1'-pyrazolo[3,4-b]pyridine]-3'-one
Reactant of Route 6
7'-Methyl-2',3',4',6'-tetrahydrospiro[cyclohexane-1,1'-pyrazolo[3,4-b]pyridine]-3'-one

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